molecular formula C23H34N10O8S B12607667 L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine CAS No. 915774-98-0

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine

Cat. No.: B12607667
CAS No.: 915774-98-0
M. Wt: 610.6 g/mol
InChI Key: GDMGJJIMUBWYIU-ZMBMMWMISA-N
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Description

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine is a peptide compound composed of five amino acids: histidine, threonine, cysteine, and asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used to introduce new functional groups.

Major Products Formed

    Disulfide Bonds: Oxidation of cysteine residues forms disulfide bonds, stabilizing the peptide structure.

    Modified Peptides: Substitution reactions can yield peptides with altered properties, such as increased stability or bioactivity.

Scientific Research Applications

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine depends on its interaction with specific molecular targets. The histidine residues can participate in metal ion coordination, while the cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. The threonine and asparagine residues contribute to hydrogen bonding and overall stability.

Comparison with Similar Compounds

Similar Compounds

    L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine: Similar in structure but with a lysine residue instead of asparagine.

    L-Histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanine: Contains different amino acids, leading to distinct properties and applications.

Uniqueness

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of cysteine allows for disulfide bond formation, while the histidine residues enable metal ion coordination, making it a versatile compound for various applications.

Properties

CAS No.

915774-98-0

Molecular Formula

C23H34N10O8S

Molecular Weight

610.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C23H34N10O8S/c1-10(34)18(22(39)32-16(7-42)21(38)31-15(23(40)41)4-17(25)35)33-20(37)14(3-12-6-27-9-29-12)30-19(36)13(24)2-11-5-26-8-28-11/h5-6,8-10,13-16,18,34,42H,2-4,7,24H2,1H3,(H2,25,35)(H,26,28)(H,27,29)(H,30,36)(H,31,38)(H,32,39)(H,33,37)(H,40,41)/t10-,13+,14+,15+,16+,18+/m1/s1

InChI Key

GDMGJJIMUBWYIU-ZMBMMWMISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)N)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N)O

Origin of Product

United States

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